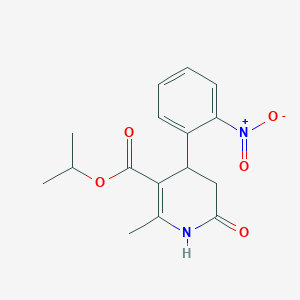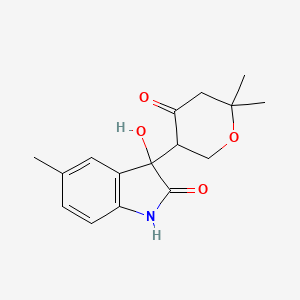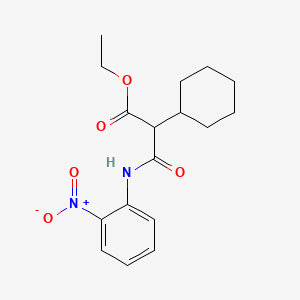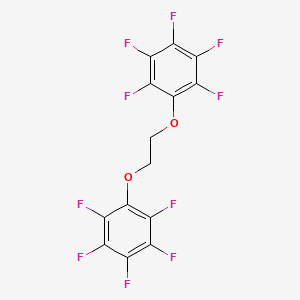![molecular formula C13H15N3OS B5097494 N-CYCLOPROPYL-2-[(5-METHYL-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE](/img/structure/B5097494.png)
N-CYCLOPROPYL-2-[(5-METHYL-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-CYCLOPROPYL-2-[(5-METHYL-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE is a complex organic compound that features a cyclopropyl group, a benzodiazole ring, and a sulfanylacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOPROPYL-2-[(5-METHYL-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized by the condensation of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the benzodiazole intermediate with a thiol compound in the presence of a base.
Cyclopropylation: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent.
Acetamide Formation: The final step involves the formation of the acetamide moiety by reacting the intermediate with an acylating agent such as acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-CYCLOPROPYL-2-[(5-METHYL-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to yield different reduced forms.
Substitution: The benzodiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzodiazole derivatives.
Substitution: Substituted benzodiazole derivatives.
Aplicaciones Científicas De Investigación
N-CYCLOPROPYL-2-[(5-METHYL-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Pharmacology: Studies focus on its pharmacokinetics, pharmacodynamics, and potential therapeutic effects in various disease models.
Materials Science: The compound’s unique properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biology: It is used in biochemical assays to study enzyme interactions and cellular pathways.
Mecanismo De Acción
The mechanism of action of N-CYCLOPROPYL-2-[(5-METHYL-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole ring can bind to active sites of enzymes, inhibiting their activity, while the sulfanyl group may form covalent bonds with nucleophilic residues. The cyclopropyl group can enhance the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- N-CYCLOPROPYL-2-[(5-METHYL-1H-INDOL-2-YL)SULFANYL]ACETAMIDE
- N-CYCLOPROPYL-2-[(5-METHYL-1H-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE
- N-CYCLOPROPYL-2-[(5-METHYL-1H-1,2,3-TRIAZOL-2-YL)SULFANYL]ACETAMIDE
Uniqueness
N-CYCLOPROPYL-2-[(5-METHYL-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE is unique due to the presence of the benzodiazole ring, which imparts specific electronic and steric properties that can enhance its interaction with biological targets. The combination of the cyclopropyl group and the sulfanylacetamide moiety further distinguishes it from similar compounds, potentially leading to unique biological activities and applications.
Propiedades
IUPAC Name |
N-cyclopropyl-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-8-2-5-10-11(6-8)16-13(15-10)18-7-12(17)14-9-3-4-9/h2,5-6,9H,3-4,7H2,1H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFKSOMTTDCEHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49825751 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(5E)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5097424.png)

![3,5-bis[(2,2-dimethylpropanoyl)amino]-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)benzamide](/img/structure/B5097428.png)


![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B5097443.png)
![1-(3,4-dimethylphenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5097445.png)
![N-[[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-4-methoxybenzamide](/img/structure/B5097452.png)

![3,3-dimethyl-10-pentanoyl-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5097482.png)
![1-(4-{[4-(2-chlorobenzyl)-4-(hydroxymethyl)-1-piperidinyl]methyl}-2-thienyl)ethanone](/img/structure/B5097486.png)

![1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-2-(naphthalen-2-yloxy)ethanone](/img/structure/B5097505.png)
![N-[(5-ethyl-2-furyl)methyl]-2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}ethanamine](/img/structure/B5097509.png)
